molecular formula C16H22N2O2S2 B3015906 N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide CAS No. 954065-25-9

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B3015906
CAS No.: 954065-25-9
M. Wt: 338.48
InChI Key: ITZZGTDIZOQORV-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a dimethylaminophenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Sulfonation: The thiophene ring is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Attachment of the Dimethylaminophenylpropyl Side Chain: This step involves a nucleophilic substitution reaction where the dimethylaminophenylpropyl group is introduced to the sulfonated thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the dimethylaminophenylpropyl side chain can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to modify their electrical and optical properties.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a drug candidate due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential fluorescence properties.

Industry:

    Surfactants: The compound can be used in the formulation of surfactants for various industrial applications.

    Dyes: It can be used as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-carboxamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonyl chloride

Comparison:

  • N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-carboxamide: This compound differs by having a carboxamide group instead of a sulfonamide group, which can affect its solubility and reactivity.
  • N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonyl chloride: This compound has a sulfonyl chloride group, making it more reactive and suitable for further chemical modifications.

The uniqueness of N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide lies in its combination of functional groups, which confer distinct electronic and steric properties, making it versatile for various applications.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-13-6-11-16(21-13)22(19,20)17-12-4-5-14-7-9-15(10-8-14)18(2)3/h6-11,17H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZZGTDIZOQORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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